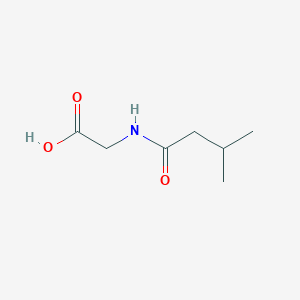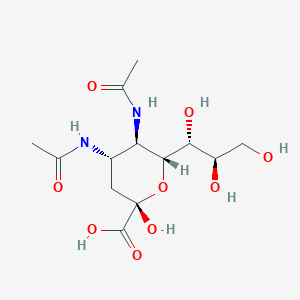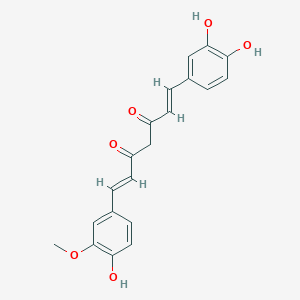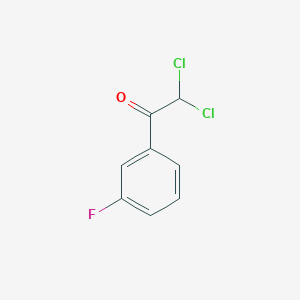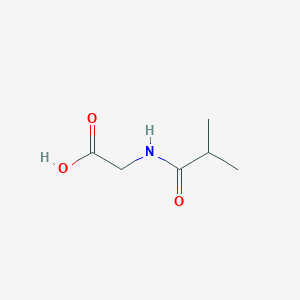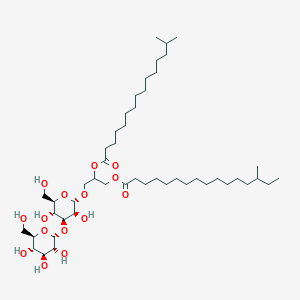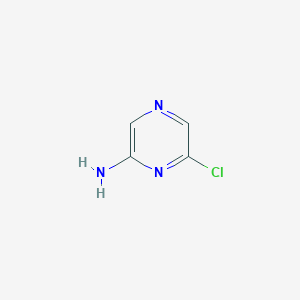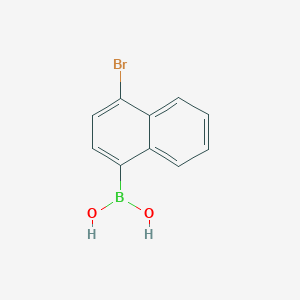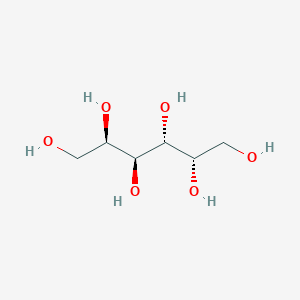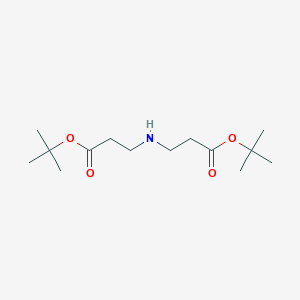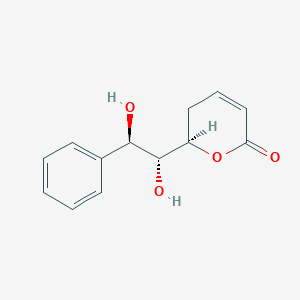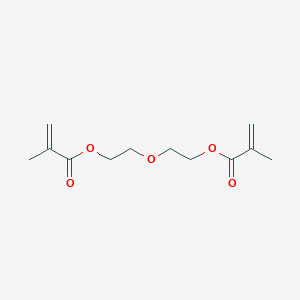![molecular formula C27H26N4O9 B134953 [(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate CAS No. 137057-73-9](/img/structure/B134953.png)
[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects that could be useful in future research.
Mechanism Of Action
The mechanism of action of [(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in DNA replication and protein synthesis. This inhibition can lead to the death of cancer cells or the prevention of viral replication.
Biochemical And Physiological Effects
[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate has been shown to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and prevent viral replication. This compound has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Advantages And Limitations For Lab Experiments
The use of [(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate in lab experiments has both advantages and limitations. One advantage is its unique biochemical and physiological effects, which make it a promising candidate for further research. However, its complex synthesis method and limited availability can be a limitation.
Future Directions
There are several future directions for the research of [(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate. One direction is to further investigate its antiviral and anticancer properties and explore its potential use in the development of new drugs and therapies. Another direction is to study its anti-inflammatory and antioxidant properties and explore its potential use in the treatment of various diseases. Additionally, research can be done to optimize its synthesis method and increase its availability for further study.
Synthesis Methods
The synthesis of [(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate has been achieved through various methods. One such method involves the use of protected nucleoside intermediates that are coupled and deprotected to yield the final product. Another method involves the use of enzymatic reactions to selectively modify the nucleoside structure.
Scientific Research Applications
[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate has potential applications in scientific research. It has been studied for its potential use in the development of new drugs and therapies for various diseases. This compound has been shown to have antiviral and anticancer properties, making it a promising candidate for further research.
properties
CAS RN |
137057-73-9 |
|---|---|
Product Name |
[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
Molecular Formula |
C27H26N4O9 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C27H26N4O9/c1-35-17-8-4-15(5-9-17)26(33)38-12-19-21(32)22(40-27(34)16-6-10-18(36-2)11-7-16)25(39-19)31-14-30-20-23(31)28-13-29-24(20)37-3/h4-11,13-14,19,21-22,25,32H,12H2,1-3H3/t19-,21-,22+,25-/m1/s1 |
InChI Key |
VLOSEGNCPIQBRY-XBZNOJLSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=CN=C4OC)OC(=O)C5=CC=C(C=C5)OC)O |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4OC)OC(=O)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4OC)OC(=O)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



